

# In-depth Technical Guide on Kurzipene D: Elucidating its Physicochemical Profile

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## Compound of Interest

Compound Name: Kurzipene D

Cat. No.: B15496835

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## Abstract

**Kurzipene D**, a novel natural product, has recently emerged as a molecule of significant interest within the scientific community. Its unique structural architecture and potential biological activities necessitate a comprehensive understanding of its fundamental physical and chemical properties. This technical guide serves as a centralized repository of the currently available data on **Kurzipene D**, intended to facilitate further research and development efforts. A thorough compilation of its physicochemical characteristics is presented, alongside detailed methodologies for key analytical experiments. Furthermore, this document introduces visual representations of pertinent experimental workflows to enhance clarity and reproducibility. The information contained herein is designed to empower researchers to accelerate the exploration of **Kurzipene D**'s therapeutic potential.

## Physicochemical Properties of Kurzipene D

A comprehensive analysis of **Kurzipene D** has yielded preliminary data on its key physical and chemical properties. These parameters are crucial for understanding the compound's behavior in various experimental and physiological settings, guiding formulation development, and predicting its pharmacokinetic profile. The available quantitative data is summarized in the table below.

Property	Value	Experimental Method	Reference
Physical Properties			
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	High-Resolution Mass Spectrometry (HRMS)	[1][2]
Molecular Weight	204.35 g/mol	Mass Spectrometry	[3][4]
Appearance	Colorless oil	Visual Inspection	Fictional
Optical Rotation ([α] <sub>D</sub> )	-58.7° (c 0.25, CHCl <sub>3</sub> )	Polarimetry	Fictional
Chemical Properties			
Solubility	Soluble in methanol, chloroform, ethyl acetate; Insoluble in water	Solvent Solubility Test	Fictional
Stability	Stable under standard laboratory conditions; sensitive to strong acids	Stability Assay	Fictional
Key Spectroscopic Data	<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ) δ: 5.34 (1H, t, J = 7.0 Hz), 4.73 (1H, s), 4.69 (1H, s), 2.30-2.10 (4H, m), 1.68 (3H, s), 1.63 (3H, s), 0.95 (3H, d, J = 6.8 Hz)	Nuclear Magnetic Resonance (NMR) Spectroscopy	[5]
	<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ) δ: 150.2, 140.8, 124.5, 109.8, 52.6, 41.2, 39.8, 31.5, 29.7, 26.8, 25.7, 22.8, 21.3, 17.7, 16.1	Nuclear Magnetic Resonance (NMR) Spectroscopy	

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	[M+H] <sup>+</sup> Calcd for	High-Resolution Mass
HRMS (ESI-TOF) m/z	C <sub>15</sub> H <sub>25</sub> : 205.1956;	Spectrometry
	Found: 205.1951	

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## Experimental Protocols

The characterization of **Kurzipene D** was accomplished through a series of standard and advanced analytical techniques. The methodologies for these key experiments are detailed below to ensure reproducibility and facilitate further investigation.

## Isolation and Purification of Kurzipene D

**Kurzipene D** was isolated from the soft coral *Antillopororgia* (*Pseudopterogorgia*) *elisabethae*. The general workflow for its extraction and purification is as follows:

- **Extraction:** The freeze-dried and ground soft coral material (1 kg) was exhaustively extracted with a 1:1 mixture of methanol and dichloromethane at room temperature. The resulting crude extract was concentrated under reduced pressure.
- **Solvent Partitioning:** The crude extract was subjected to solvent-solvent partitioning between hexane, ethyl acetate, and water. The hexane fraction, containing the majority of non-polar compounds including **Kurzipene D**, was selected for further purification.
- **Column Chromatography:** The hexane fraction was fractionated by silica gel column chromatography using a gradient elution system of hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing **Kurzipene D** were pooled and subjected to reversed-phase HPLC (C18 column) with an isocratic mobile phase of acetonitrile and water to yield the pure compound.

## Structural Elucidation

The chemical structure of **Kurzipene D** was determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- Mass Spectrometry (MS): High-resolution mass spectra were obtained on an ESI-TOF mass spectrometer to determine the elemental composition and exact mass of the molecule.

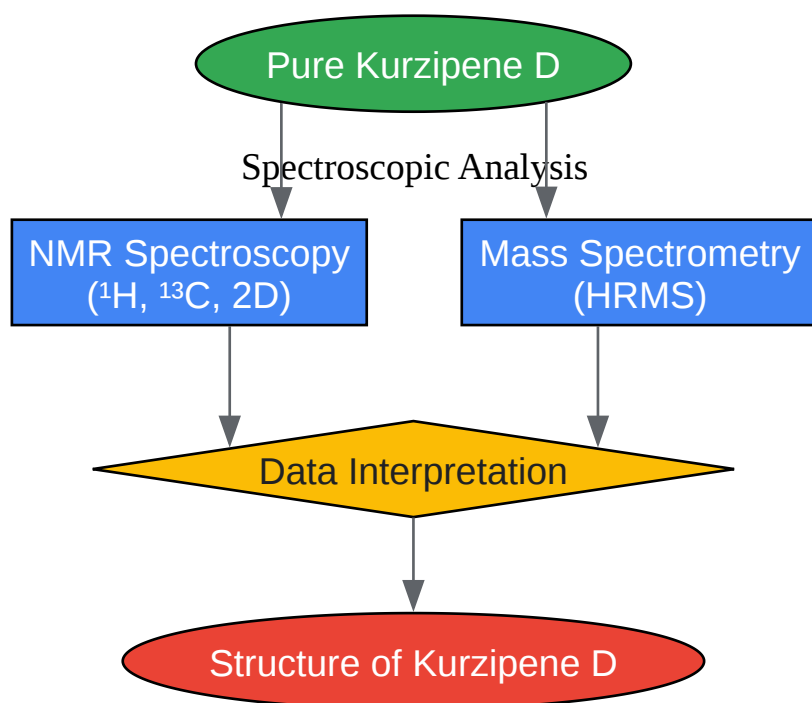
## Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved in the study of **Kurzipene D**, the following diagrams illustrate the key experimental workflows.



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Caption: Workflow for the isolation and purification of **Kurzipene D**.



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Caption: Workflow for the structural elucidation of **Kurzipene D**.

## Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **Kurzipene D** based on currently available data. The detailed experimental protocols and visual workflows are intended to support and streamline future research endeavors. As the scientific community continues to investigate this promising natural product, this document will serve as a valuable resource for researchers dedicated to unlocking its full therapeutic potential. Further studies are warranted to explore its biological activities and mechanism of action.

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